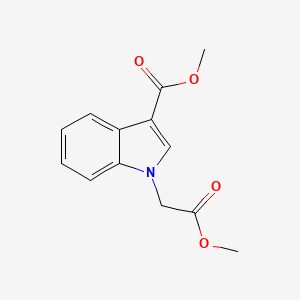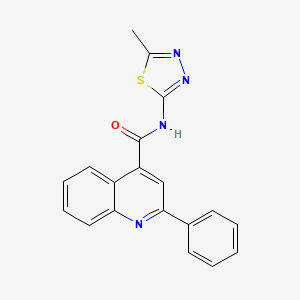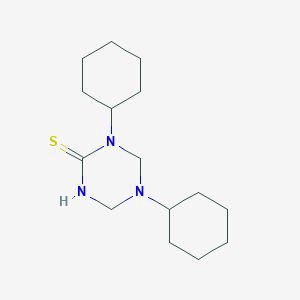![molecular formula C10H9N3O2S B5880641 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone, also known as PDTC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PDTC is a member of the thione family of compounds and is structurally similar to other thiones such as dithiocarbamates and thioamides. PDTC has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone exerts its effects through a variety of mechanisms. One mechanism is its ability to chelate metals such as zinc and copper. This chelation can lead to the inhibition of enzymes that require these metals for their activity. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone also inhibits the activation of NF-κB, as mentioned previously. In addition, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can modulate the activity of other transcription factors such as activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have neuroprotective effects. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has also been investigated for its potential in the treatment of diabetes. Studies have shown that 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its low toxicity. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to be relatively non-toxic to cells and animals at concentrations used in research. Another advantage is its stability. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone is stable under a variety of conditions and can be stored for long periods of time. One limitation of using 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone is its potential to chelate metals. This can lead to the inhibition of enzymes that require these metals for their activity, which may confound experimental results.
Orientations Futures
There are many potential future directions for research on 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's neuroprotective properties make it a promising candidate for further study in this area. Another area of interest is its potential in the treatment of diabetes. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's ability to improve insulin sensitivity and glucose uptake make it a potential therapeutic agent for the treatment of this disease. Finally, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's anticancer properties make it a promising candidate for further study in the development of new cancer therapies.
Méthodes De Synthèse
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can be synthesized using a variety of methods. One common method involves the reaction of 3-pyridinethiol with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetone to yield 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone.
Applications De Recherche Scientifique
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been extensively studied for its potential therapeutic applications. One area of research is its anti-inflammatory properties. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. In addition, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been investigated for its anticancer properties. Studies have shown that 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7(14)6-16-10-13-12-9(15-10)8-3-2-4-11-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCGPXMMPUXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)



![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)